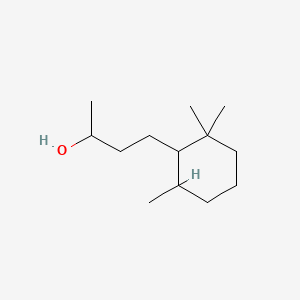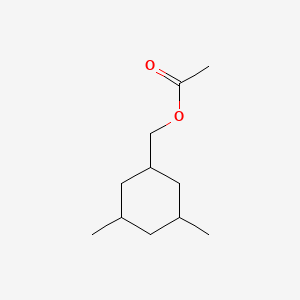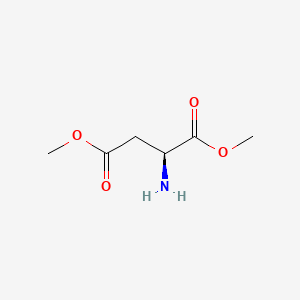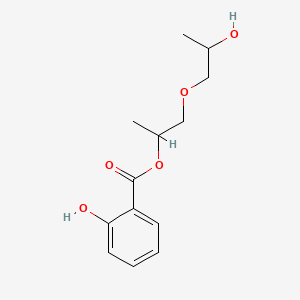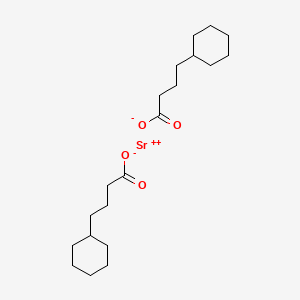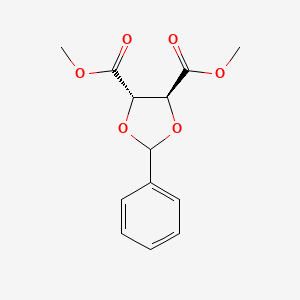
(+)-Dimethyl 2,3-O-benzylidene-D-tartrate
説明
(+)-Dimethyl 2,3-O-benzylidene-D-tartrate is a chiral compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including organic chemistry, biochemistry, and pharmacology. This compound is commonly used as a chiral auxiliary in asymmetric synthesis due to its ability to induce stereo-selectivity in chemical reactions.
科学的研究の応用
Synthesis Methods
- One-Pot Synthesis : An economical one-pot synthesis method for (-)-dimethyl 2,3-O-benzylidene-L-tartrate and its enantiomer from tartaric acids was reported, achieving 83-91% yield. This process involves the reaction of tartaric acid and benzaldehyde in the presence of p-toluenesulfonic acid and trimethyl orthoformate (Byun & Bittman, 1993).
Applications in Material Science
- Controlled Release for Biocide Applications : Dimethyl-2,3-O-benzylidene-L-tartrate (DMTAc) was studied for slow hydrolysis by low concentrations of lactic acid, which is useful in designing polymers with covalently bound insecticidal/anti-microbial/anti-fungal materials for controlled release formulations (Mosurkal, Kumar, Parmar, & Watterson, 2007).
Chemistry and Structural Analysis
Solid-State and Solution Conformational Analysis : Research on the solid-state (X-ray) and solution conformational analyses of tartrate ester derived 1,3-dioxolanes and 1,3,2-dioxaborolanes, including dimethyl benzylidenetartrate, provided insights into their molecular structure (Roush, Ratz, & Jablonowski, 1992).
Spectroscopic Investigation : A study investigated the structures of dimethyl tartrate in various solvents using vibrational absorption (VA), vibrational circular dichroism (VCD), and optical rotatory dispersion (ORD). This research helps in understanding the molecular interactions of dimethyl tartrate in different environments (Zhang & Polavarapu, 2007).
Biochemistry and Medicinal Applications
Treatment with Sulfur Tetrafluoride : Research on the treatment of dimethyl (+)-L-tartrate with sulfur tetrafluoride provided insights into the formation and structure of various compounds, with potential implications in pharmaceutical chemistry (Burmakov, Motnyak, Kunshenko, Alexeeva, & Yagupol’skii, 1981).
Synthesis of Biologically Active Molecules : The heterocyclic diols derived from L-dimethyl tartrate are important chiral synthons in organic synthesis, used for preparing biologically active molecules (El-Batta, 2013).
特性
IUPAC Name |
dimethyl (4S,5S)-2-phenyl-1,3-dioxolane-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-16-11(14)9-10(12(15)17-2)19-13(18-9)8-6-4-3-5-7-8/h3-7,9-10,13H,1-2H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSYNRGOFIGJMM-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(OC(O1)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](OC(O1)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352123 | |
| Record name | Dimethyl 2,3-O-benzylidene-D-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Dimethyl 2,3-O-benzylidene-D-tartrate | |
CAS RN |
91326-83-9 | |
| Record name | Dimethyl 2,3-O-benzylidene-D-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



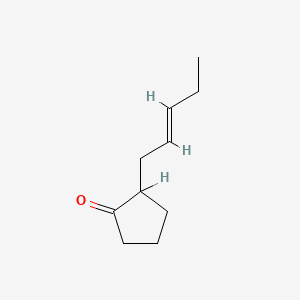
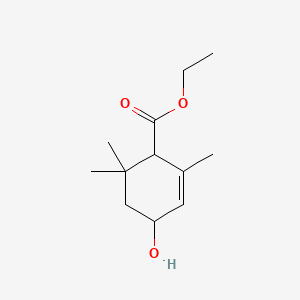
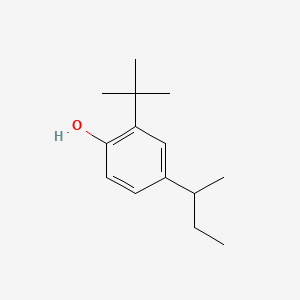
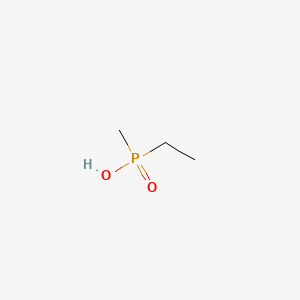
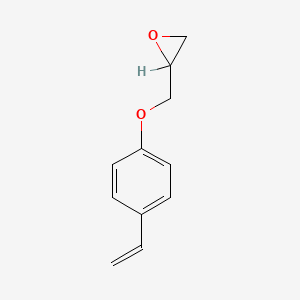
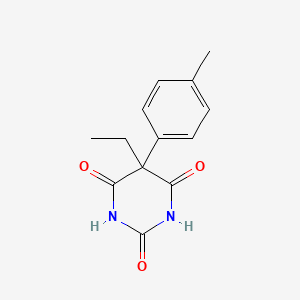
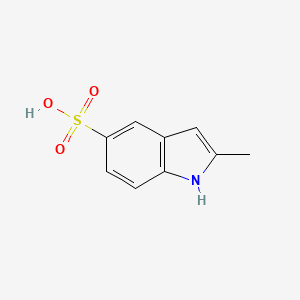
![Benzenesulfonic acid, 5-chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methyl-, calcium salt (2:1)](/img/structure/B1605702.png)
